1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-1-yl]ethanone
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Overview
Description
1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-1-yl]ethanone is a complex organic compound characterized by the presence of multiple chlorophenyl groups and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-1-yl]ethanone typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 3,4-dichlorobenzyl mercaptan to form an intermediate, which is then reacted with imidazole derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where halogens are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-1-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors on cell surfaces, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)ethanone: A simpler analog with fewer chlorophenyl groups.
1-(4-Chlorophenyl)-2-(4-chlorophenyl)ethanone: Lacks the imidazole ring and additional chlorophenyl group.
1-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)ethanone: Similar structure but without the imidazole ring.
Uniqueness
1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-1-yl]ethanone is unique due to its complex structure, which includes multiple chlorophenyl groups and an imidazole ring
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[4-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl4N2OS/c25-18-6-2-16(3-7-18)22-12-30(13-23(31)17-4-8-19(26)9-5-17)24(29-22)32-14-15-1-10-20(27)21(28)11-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEULWRJQUSZFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C(=N2)SCC3=CC(=C(C=C3)Cl)Cl)CC(=O)C4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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